prostaglandin G2
prostaglandin G2
Prostaglandin G2 is a prostaglandins G. It has a role as a mouse metabolite and a human metabolite. It is a conjugate acid of a prostaglandin G2(1-).
Prostaglandin G2 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
prostaglandin G2 is a natural product found in Homo sapiens and Euglena gracilis with data available.
Prostaglandin G2 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
prostaglandin G2 is a natural product found in Homo sapiens and Euglena gracilis with data available.
Brand Name:
Vulcanchem
CAS No.:
51982-36-6
VCID:
VC21249364
InChI:
InChI=1S/C20H32O6/c1-2-3-6-9-15(24-23)12-13-17-16(18-14-19(17)26-25-18)10-7-4-5-8-11-20(21)22/h4,7,12-13,15-19,23H,2-3,5-6,8-11,14H2,1H3,(H,21,22)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
SMILES:
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)OO
Molecular Formula:
C20H32O6
Molecular Weight:
368.5 g/mol
prostaglandin G2
CAS No.: 51982-36-6
Cat. No.: VC21249364
Molecular Formula: C20H32O6
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prostaglandin G2 is a prostaglandins G. It has a role as a mouse metabolite and a human metabolite. It is a conjugate acid of a prostaglandin G2(1-). Prostaglandin G2 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). prostaglandin G2 is a natural product found in Homo sapiens and Euglena gracilis with data available. |
|---|---|
| CAS No. | 51982-36-6 |
| Molecular Formula | C20H32O6 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | (Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H32O6/c1-2-3-6-9-15(24-23)12-13-17-16(18-14-19(17)26-25-18)10-7-4-5-8-11-20(21)22/h4,7,12-13,15-19,23H,2-3,5-6,8-11,14H2,1H3,(H,21,22)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 |
| Standard InChI Key | SGUKUZOVHSFKPH-YNNPMVKQSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)OO |
| SMILES | CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)OO |
| Canonical SMILES | CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)OO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator